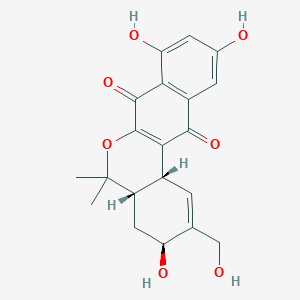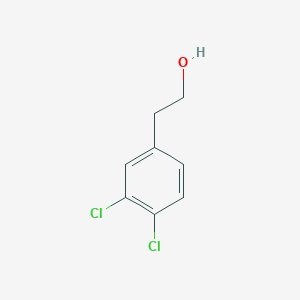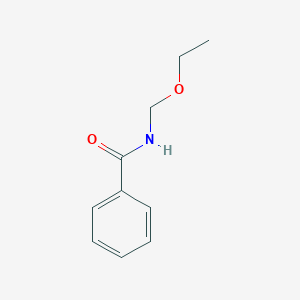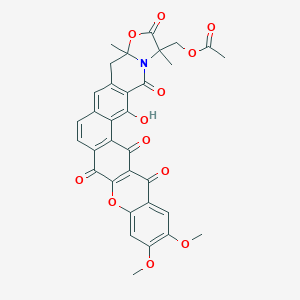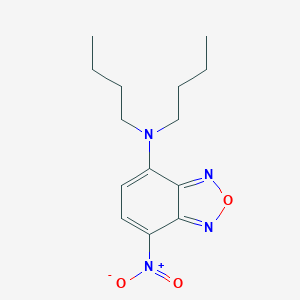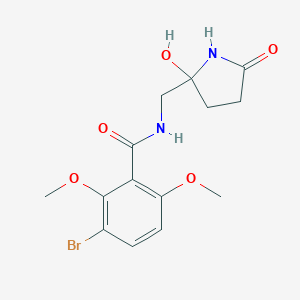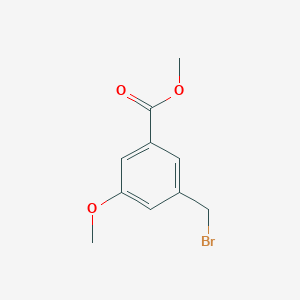
Methyl 3-(bromomethyl)-5-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(bromomethyl)-5-methoxybenzoate is a chemical compound that is part of a broader class of substances known for their potential applications in various fields, including pharmaceuticals and materials science. While the specific compound is not directly studied in the provided papers, related compounds and their properties, synthesis, and applications are discussed, which can provide insights into the behavior and characteristics of Methyl 3-(bromomethyl)-5-methoxybenzoate.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions with regioselective and nucleophilic substitution processes. For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid demonstrates the complexity and precision required in synthesizing brominated and methoxylated compounds . Similarly, the synthesis of Methyl 4-Bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene involves bromination, hydrolysis, cyanidation, methoxylation, and esterification, indicating a multi-step process that could be analogous to the synthesis of Methyl 3-(bromomethyl)-5-methoxybenzoate .
Molecular Structure Analysis
The molecular structure of compounds closely related to Methyl 3-(bromomethyl)-5-methoxybenzoate has been studied using various spectroscopic techniques and computational methods. For example, the study of 5-bromo-7-methoxy-1-methyl-1H-benzoimidazole involved single-crystal X-ray diffraction and spectroscopic techniques, complemented by DFT computations . These methods can be applied to determine the molecular structure of Methyl 3-(bromomethyl)-5-methoxybenzoate, providing insights into its electronic density and noncovalent interactions.
Chemical Reactions Analysis
The reactivity of brominated and methoxylated compounds is of significant interest. The study of 5-bromo-7-methoxy-1-methyl-1H-benzoimidazole, for example, included an analysis of its reactivity using DFT calculations and molecular dynamics simulations, identifying potential reactive sites and biological activity . This approach can be used to predict the reactivity of Methyl 3-(bromomethyl)-5-methoxybenzoate in various chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl methoxybenzoates have been experimentally and computationally determined, including their combustion and vaporization enthalpies, and standard molar enthalpies of formation . These properties are crucial for understanding the stability and reactivity of the compounds. The thermochemical study of methyl n-methoxybenzoates provides a foundation for predicting the properties of Methyl 3-(bromomethyl)-5-methoxybenzoate .
Case Studies
While no specific case studies on Methyl 3-(bromomethyl)-5-methoxybenzoate were provided, the synthesis and analysis of related compounds offer valuable case studies. For example, the synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline as a key intermediate for anti-cancer drugs and the competitive molecular recognition study of 3,5-dihydroxybenzoic acid and its bromo derivative provide insights into the potential applications and interactions of brominated and methoxylated compounds.
Applications De Recherche Scientifique
1. Synthesis of Pharmacologically Active Compounds
Methyl 3-(bromomethyl)-5-methoxybenzoate is utilized in the synthesis of pharmacologically active compounds. For instance, certain derivatives of benzo[b]thiophen have been prepared using similar bromomethyl compounds, highlighting its role in the development of potential therapeutic agents (Chapman et al., 1973).
2. Key Intermediate in Anti-Cancer Drug Synthesis
This compound serves as a key intermediate in the synthesis of specific anti-cancer drugs that inhibit thymidylate synthase, showcasing its significance in the field of oncology and drug development (Cao Sheng-li, 2004).
3. Application in Photodynamic Therapy
It has been used in the synthesis of new zinc phthalocyanine compounds with high singlet oxygen quantum yield. These compounds have potential applications in photodynamic therapy for cancer treatment, emphasizing its role in innovative cancer therapies (Pişkin et al., 2020).
4. Synthesis of Bifendate Intermediates
The compound is employed in the synthesis of intermediates for bifendate, a drug used in the treatment of liver diseases. This highlights its utility in synthesizing key pharmaceutical ingredients (Bao Li-jiao, 2013).
5. Role in Fungicidal Agents
It is used in the synthesis of novel fungicidal agents, demonstrating its importance in agricultural science and crop protection (Yang et al., 2017).
6. Generation and Quenching of Singlet Molecular Oxygen
Studies have explored its role in generating and quenching singlet molecular oxygen, which is relevant in the context of photostabilizers and photoprotected materials (Soltermann et al., 1995).
7. Preparation of Demethylated Derivatives
The compound is involved in studies focusing on selective demethylation reactions, which are significant in organic synthesis and pharmaceuticals (Gallo et al., 2013).
Safety And Hazards
Propriétés
IUPAC Name |
methyl 3-(bromomethyl)-5-methoxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-13-9-4-7(6-11)3-8(5-9)10(12)14-2/h3-5H,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZSHGWWDWSLOQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)OC)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30564640 |
Source


|
| Record name | Methyl 3-(bromomethyl)-5-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30564640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(bromomethyl)-5-methoxybenzoate | |
CAS RN |
133357-62-7 |
Source


|
| Record name | Methyl 3-(bromomethyl)-5-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30564640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


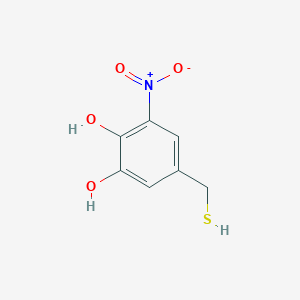
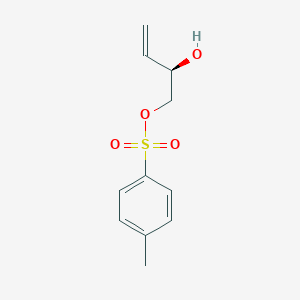
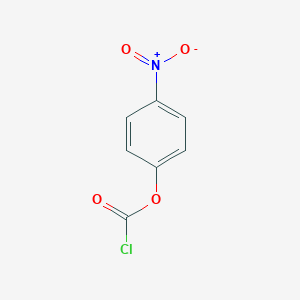
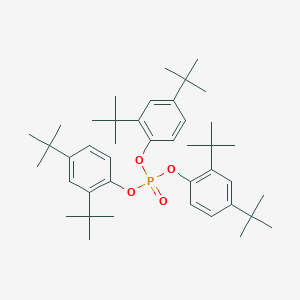
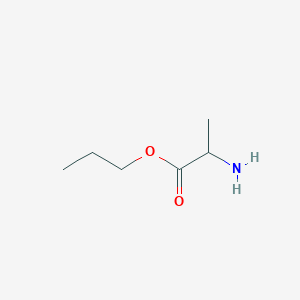
![1-[(1r,6r)-9-Azabicyclo[4.2.1]non-2-En-2-Yl]ethanone](/img/structure/B143684.png)
